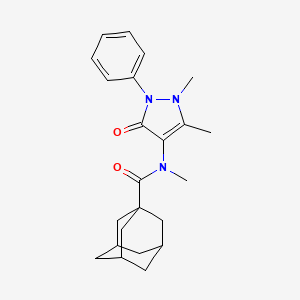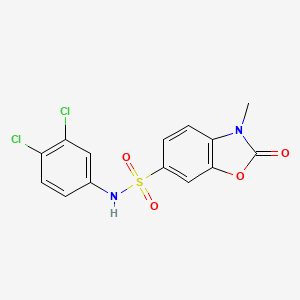![molecular formula C17H14F6N4O3 B11513212 7-(2-methoxyphenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11513212.png)
7-(2-methoxyphenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-METHOXYPHENYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[4,5-d][1,3]diazine core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-METHOXYPHENYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-METHOXYPHENYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-(2-METHOXYPHENYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs and treatments.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-METHOXYPHENYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and exhibit diverse biological activities.
Thiazole Derivatives: Known for their wide range of biological activities, thiazole derivatives are structurally related and often used in similar applications.
Uniqueness
7-(2-METHOXYPHENYL)-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups, in particular, enhances its stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14F6N4O3 |
|---|---|
Molecular Weight |
436.31 g/mol |
IUPAC Name |
7-(2-methoxyphenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H14F6N4O3/c1-26-12-10(13(28)27(2)14(26)29)15(16(18,19)20,17(21,22)23)25-11(24-12)8-6-4-5-7-9(8)30-3/h4-7H,1-3H3,(H,24,25) |
InChI Key |
LTOOKNDKOQKSKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=CC=C3OC)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Azepan-1-yl-[7-(chloro-difluoro-methyl)-5-furan-2-yl-pyrazolo[1,5-a]pyrimidin-2-yl]-methanone](/img/structure/B11513133.png)
![Methyl 2-({[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11513139.png)
![N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide](/img/structure/B11513144.png)
![1,3-dimethyl-1',3'-dipropyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11513151.png)
![2,6-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11513154.png)
![N-[4-(2,2-dichloroethenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11513158.png)
![N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide](/img/structure/B11513166.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-3-(4-methyl-piperidin-1-yl)-propionamide](/img/structure/B11513172.png)
![(5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile](/img/structure/B11513174.png)

![2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzenesulfonamide](/img/structure/B11513189.png)
![2-amino-4-isopropyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}pyridine-3,5-dicarbonitrile](/img/structure/B11513190.png)

